molecular formula C10H8N2O2 B2503131 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone CAS No. 1267001-51-3

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone

Cat. No.: B2503131
CAS No.: 1267001-51-3
M. Wt: 188.186
InChI Key: XDDOFHYDVBZTJR-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . This compound features a pyridine ring and an isoxazole ring, making it a member of the heterocyclic compounds family. It is known for its diverse applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine-4-carboxaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone can be compared with other similar compounds, such as:

    Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar chemical properties and reactivity.

    Pyridine derivatives: Compounds with a pyridine ring also show comparable chemical behavior and applications.

The uniqueness of this compound lies in its combined structure of pyridine and isoxazole rings, which imparts distinct chemical and biological properties .

Biological Activity

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of isoxazole and pyridine rings, which contributes to its diverse biological activities. The structural formula can be represented as follows:

C10H8N2O\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}

This compound serves as a building block in various synthetic pathways and has been explored for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects. While the precise molecular targets are still under investigation, preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 20 µg/mL
Pseudomonas aeruginosa< 15 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including lung (A549) and colon (HT29) cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54925Apoptosis induction via caspase activation
HT2930Inhibition of PI3K/Akt pathway

Study on Anticancer Effects

A recent study investigated the effects of this compound on A549 and HT29 cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 20 µM. Flow cytometry analysis confirmed increased levels of activated caspases, indicating that the compound triggers programmed cell death mechanisms .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results highlighted its potential as a novel antibiotic agent, particularly against strains resistant to conventional treatments. The compound's ability to disrupt bacterial membrane integrity was noted as a significant factor contributing to its antimicrobial action.

Properties

IUPAC Name

1-(3-pyridin-4-yl-1,2-oxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7(13)10-6-9(12-14-10)8-2-4-11-5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDOFHYDVBZTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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